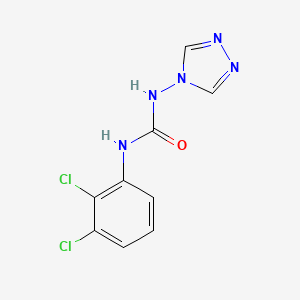![molecular formula C17H16ClFN2O2 B5694634 N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5694634.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide, also known as MLN2238, is a small molecule inhibitor of the proteasome, which is a protein complex responsible for the degradation of intracellular proteins. MLN2238 has shown promising results in preclinical studies as an anticancer agent, and is currently being evaluated in clinical trials for the treatment of multiple myeloma and other types of cancer.
Wirkmechanismus
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide exerts its anticancer effects by inhibiting the proteasome, which is a protein complex responsible for the degradation of intracellular proteins. The proteasome plays a critical role in regulating cellular processes such as cell cycle progression, DNA repair, and apoptosis. By inhibiting the proteasome, N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide has been shown to have a number of biochemical and physiological effects in cancer cells. The drug has been shown to induce the accumulation of ubiquitinated proteins, which are substrates of the proteasome, leading to the activation of the unfolded protein response and endoplasmic reticulum stress pathways. N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of cell survival and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide has several advantages for use in lab experiments. The drug has a well-defined mechanism of action and has been extensively studied in preclinical models of cancer. N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, there are also some limitations to the use of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide in lab experiments. The drug has limited solubility in aqueous solutions, which can make it difficult to administer to cells in culture. N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide is also highly cytotoxic, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide. One area of research is the development of new formulations of the drug that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict response to N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide, which can help to personalize treatment for cancer patients. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide in different types of cancer.
Synthesemethoden
The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide involves several steps, beginning with the reaction of 3-chloro-4-(4-morpholinyl)aniline with 2-fluorobenzoyl chloride to form N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide. The reaction is carried out in the presence of a base and a solvent such as dichloromethane or toluene. The crude product is then purified by column chromatography to obtain the final product with high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide has been extensively studied in preclinical models of cancer, where it has shown potent antitumor activity against a wide range of cancer cell lines and xenograft models. The drug has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth and survival of cancer stem cells. N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide has also been shown to enhance the sensitivity of cancer cells to other anticancer agents, such as bortezomib and dexamethasone.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-14-11-12(5-6-16(14)21-7-9-23-10-8-21)20-17(22)13-3-1-2-4-15(13)19/h1-6,11H,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNGILJPIROIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[(4-methylbenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5694559.png)

![N-(4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5694571.png)



![1'-ethyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694604.png)



![7-(4-bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5694655.png)
![(cyanomethyl)[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694657.png)

